3,4-Dichlorophenylzinc iodide

Catalog No.
S1910447
CAS No.
312692-85-6
M.F
C6H3Cl2IZn
M. Wt
338.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Dichlorophenylzinc iodide

CAS Number

312692-85-6

Product Name

3,4-Dichlorophenylzinc iodide

IUPAC Name

1,2-dichlorobenzene-5-ide;iodozinc(1+)

Molecular Formula

C6H3Cl2IZn

Molecular Weight

338.3 g/mol

InChI

InChI=1S/C6H3Cl2.HI.Zn/c7-5-3-1-2-4-6(5)8;;/h1,3-4H;1H;/q-1;;+2/p-1

InChI Key

LFGUNQYPHRJOML-UHFFFAOYSA-M

SMILES

C1=CC(=C(C=[C-]1)Cl)Cl.[Zn+]I

Canonical SMILES

C1=CC(=C(C=[C-]1)Cl)Cl.[Zn+]I

Negishi Cross-Coupling

Negishi cross-coupling reactions involve the coupling of an organic electrophile (RX) with an organozinc compound (R'ZnX) in the presence of a palladium catalyst. 3,4-DCPhZnI acts as the organozinc reagent, introducing a 3,4-dichlorophenyl group (C6H3Cl2) to the final product. The reaction scheme for a generic Negishi coupling is shown below:

RX + R'ZnX → R-R' + ZnX2

Here, RX can be a variety of electrophiles, including alkyl halides (R-X), alkenyl halides (R'=C=C-X), and aryl halides (Ar-X). The choice of R' on the organozinc reagent determines the group introduced in the final product.

Applications in Organic Synthesis

The 3,4-dichlorophenyl group introduced by 3,4-DCPhZnI can serve as a versatile handle for further functionalization in organic synthesis. The chlorine atoms can be readily substituted with other functional groups through various reactions, allowing for the construction of complex organic molecules.

Here are some examples of the use of 3,4-DCPhZnI in organic synthesis:

  • Synthesis of biaryl compounds: 3,4-DCPhZnI can be coupled with aryl halides to form biaryl compounds, which are important building blocks for pharmaceuticals and other functional materials. [ScienceDirect: Negishi cross-coupling ON ScienceDirect sciencedirect.com]
  • Synthesis of heterocyclic compounds: The 3,4-dichlorophenyl group can be incorporated into heterocyclic rings, which are a class of organic compounds with a wide range of applications in medicine and materials science. [Organic Letters: A Facile One-Pot Synthesis of 2-Arylbenzothiazoles and -benzoxazoles via Negishi Cross-Coupling and Subsequent Ring Closure ON American Chemical Society pubs.acs.org]

3,4-Dichlorophenylzinc iodide is an organozinc compound with the molecular formula C6H3Cl2IZn\text{C}_6\text{H}_3\text{Cl}_2\text{IZn}. It features a dichlorophenyl group bonded to a zinc atom, which is also coordinated with an iodide ion. This compound is known for its utility in organic synthesis, particularly in reactions involving carbon-carbon bond formation. The presence of both chlorine and iodine atoms enhances its reactivity, making it a valuable reagent in various chemical transformations.

  • Substitution Reactions: It can undergo nucleophilic substitution reactions, where the zinc center facilitates the replacement of the halogen atoms (chlorine or iodine) with other nucleophiles.
  • Reduction Reactions: Under specific conditions, this compound can be reduced to yield different organozinc species, which may exhibit varied reactivity profiles.
  • Oxidation Reactions: Although less common, 3,4-dichlorophenylzinc iodide can be oxidized to form other zinc-containing compounds.

While 3,4-dichlorophenylzinc iodide has not been extensively studied for biological activity, organozinc compounds generally exhibit low toxicity and are often used as intermediates in pharmaceuticals. The biological implications of its derivatives may warrant further investigation to explore potential medicinal applications.

The synthesis of 3,4-dichlorophenylzinc iodide typically involves the reaction of 3,4-dichlorobenzyl chloride with zinc iodide. The general procedure includes:

  • Reagent Preparation: Zinc iodide is prepared in an inert atmosphere to prevent moisture interference.
  • Reaction Setup: The 3,4-dichlorobenzyl chloride is added to a solution containing zinc iodide in a suitable solvent like tetrahydrofuran (THF).
  • Stirring and Heating: The mixture is stirred and heated under controlled conditions to facilitate the formation of 3,4-dichlorophenylzinc iodide.
  • Purification: The product is purified through standard techniques such as filtration and solvent evaporation .

3,4-Dichlorophenylzinc iodide finds applications primarily in organic synthesis:

  • Cross-Coupling Reactions: It is utilized in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
  • Synthesis of Pharmaceuticals: The compound serves as a key intermediate in the synthesis of various pharmaceutical agents and agrochemicals.
  • Material Science: It may also have applications in the development of advanced materials due to its unique chemical properties.

Several compounds share structural similarities with 3,4-dichlorophenylzinc iodide. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2,3-Dichlorophenylzinc iodideC6H3Cl2IZn\text{C}_6\text{H}_3\text{Cl}_2\text{IZn}Similar structure but different positioning of chlorine atoms.
Phenylzinc iodideC6H5IZn\text{C}_6\text{H}_5\text{IZn}Lacks chlorine substituents; simpler structure.
4-Chlorophenylzinc iodideC6H4ClIZn\text{C}_6\text{H}_4\text{Cl}\text{IZn}Contains only one chlorine atom; different reactivity profile.

Uniqueness

The uniqueness of 3,4-dichlorophenylzinc iodide lies in its specific arrangement of chlorine atoms on the phenyl ring, which influences its reactivity and interaction patterns compared to other similar compounds. This arrangement allows for enhanced reactivity in cross-coupling reactions and provides distinct pathways for further chemical transformations.

The genesis of organozinc chemistry traces back to the pioneering work of Edward Frankland in 1848, when he inadvertently prepared the first main-group organometallic compounds while attempting to isolate the ethyl radical. Frankland's experiments at Queenwood College in Hampshire, England, involved heating ethyl iodide with finely granulated zinc in a sealed glass tube at temperatures between 150 and 200 degrees Celsius. Although Frankland initially misinterpreted his results, believing he had isolated organic radicals, his work actually produced ethylzinc iodide and diethylzinc, establishing the foundation for modern organometallic chemistry.

The significance of Frankland's discovery became apparent when he prepared and characterized dimethylzinc in 1849 in Professor Bunsen's laboratory in Marburg. This achievement marked the first deliberate synthesis of an organozinc compound, with Frankland describing the resulting colorless liquid as possessing "a peculiarly penetrating and exceedingly nauseous odor" that "spontaneously inflames on coming in contact with air or with oxygen, burning with a brilliant greenish-blue flame". The reactivity of these early organozinc compounds foreshadowed their eventual utility in synthetic applications, as demonstrated by their violent reaction with water, producing zinc oxide and hydrocarbons.

The development of organozinc chemistry gained momentum through the contributions of the Kazan school in Russia during the mid-nineteenth century. Russian chemists, building upon Frankland's foundational work, recognized the potential of organozinc reagents in carbon-carbon bond formation reactions. The work of chemists such as Sergei Nikolaevich Reformatskii and Aleksandr Nikolaevich Zaitsev at Kazan University demonstrated the synthetic utility of organozinc compounds in reactions with carbonyl compounds, establishing precedents for modern cross-coupling methodologies. Their investigations showed that organozinc reagents could be generated in situ by mixing alkyl iodides with zinc metal, providing greater flexibility and ultimately leading to the development of the Grignard reaction.

The historical trajectory of organozinc chemistry reveals a consistent theme of accidental discoveries leading to systematic development. Frankland's initial misinterpretation of his results as "radical" isolation rather than organometallic compound formation demonstrates how scientific understanding evolves through iterative refinement of theoretical frameworks. The subsequent recognition that organozinc compounds represented a new class of materials with unique reactivity profiles established the conceptual foundation for modern organometallic synthesis, where metal-carbon bonds serve as versatile intermediates in complex molecular construction strategies.

Role of Halogen-Substituted Arylzinc Reagents in Modern Organometallic Synthesis

Contemporary applications of halogen-substituted arylzinc reagents, exemplified by 3,4-dichlorophenylzinc iodide, demonstrate the sophisticated evolution of organozinc chemistry from its historical origins. These compounds occupy a unique position in the reactivity spectrum of organometallic reagents, exhibiting lower reactivity than Grignard reagents and significantly reduced reactivity compared to organolithium compounds. This moderated reactivity profile enables organozinc reagents to tolerate functional groups that would be incompatible with more reactive organometallic species, expanding the scope of synthetic transformations possible in complex molecular environments.

The preparation of halogen-substituted arylzinc reagents has been revolutionized through the development of direct insertion methodologies. Research has demonstrated that aryl iodides containing electron-withdrawing groups can be converted to the corresponding arylzinc compounds through reaction with zinc powder in dimethylformamide at elevated temperatures. This methodology has been successfully applied to substrates bearing cyano, ester, ketone, and halogen substituents, including chlorine atoms as present in 3,4-dichlorophenylzinc iodide. The tolerance of these functional groups represents a significant advancement over historical organozinc preparations, which were limited to relatively simple alkyl systems.

Synthesis MethodTemperature RangeSolvent SystemFunctional Group ToleranceYield Range
Direct Zinc Insertion70-130°CTetrahydrofuran/DiglymeCyano, Ester, Ketone, Halogen78-100%
Halogen-Zinc Exchange50-80°CTetrahydrofuranBroad Functional Groups84-98%
Continuous Flow SynthesisVariableEther SystemsLimited by Substrate84-100%

The application of halogen-substituted arylzinc reagents in cross-coupling reactions represents one of their most significant contributions to modern synthetic chemistry. The Negishi coupling reaction, which couples organic halides or triflates with organozinc compounds using palladium or nickel catalysts, has emerged as a widely employed method for carbon-carbon bond formation. This transformation allows for the coupling of sp³, sp², and sp carbon atoms, making it unique among palladium-catalyzed coupling reactions. The reaction proceeds through oxidative addition of the organic halide to the metal catalyst, followed by transmetalation with the organozinc reagent and reductive elimination to form the coupled product.

Recent advances in organozinc chemistry have focused on overcoming the traditional limitations associated with air and moisture sensitivity. Continuous flow synthesis methodologies have been developed that enable the scalable formation of organozinc reagents while maintaining high yields and process reliability. These approaches utilize beds of zinc granules providing approximately 250-fold excess of zinc throughout the reaction, achieving complete conversion of organic halides with yields ranging from 78 to 100 percent. The successful implementation of continuous conversion of highly concentrated 2.0 molar starting materials represents a significant advancement in process chemistry applications.

The mechanistic understanding of halogen-zinc exchange reactions has provided insights into optimizing reaction conditions and expanding substrate scope. Studies have revealed that salt additives such as lithium chloride can dramatically accelerate the rate of iodine-zinc exchange reactions. The combination of diisopropylzinc with lithium acetylacetonate in ether-N-methylpyrrolidone solvent systems enables efficient halogen-zinc exchange on aryl iodides bearing sensitive functional groups such as isothiocyanates or aldehydes. These mechanistic insights have facilitated the development of more efficient and selective synthetic protocols.

Contemporary applications of 3,4-dichlorophenylzinc iodide and related halogen-substituted arylzinc reagents extend beyond simple cross-coupling reactions to include multicomponent synthesis strategies. Research has demonstrated that organozinc compounds can participate in three-component reactions involving amines and aldehydes to generate α-branched amines. These multicomponent approaches leverage the unique reactivity profile of organozinc reagents to construct complex molecular architectures in single synthetic operations, exemplifying the evolution of organozinc chemistry toward increasingly sophisticated applications in modern synthetic organic chemistry.

ApplicationCatalyst SystemTemperatureReaction TimeTypical Yield
Negishi CouplingPalladium(0) complexes0-25°C5-30 minutes60-95%
Multicomponent SynthesisZinc iodide80°C16 hours55-85%
Cross-Coupling with Allylic HalidesPalladium(dibenzylideneacetone)₂0°C5-30 minutes70-95%

Dates

Modify: 2023-08-16

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